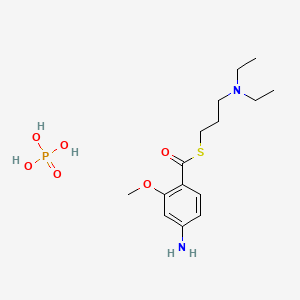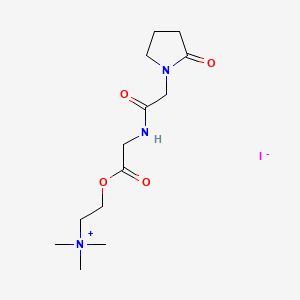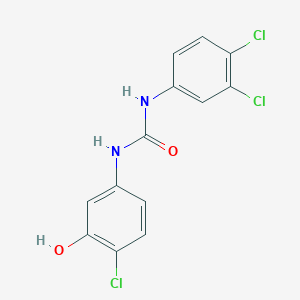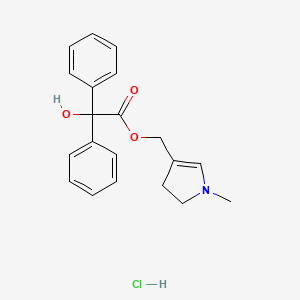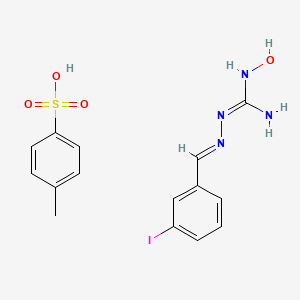
N-Hydroxy-2-((3-iodophenyl)methylene)hydrazinecarboximidamide tosylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-2-((3-iodophenyl)methylene)hydrazinecarboximidamide tosylate is a chemical compound with the molecular formula C8H9IN4O.C7H8O3S and a molecular weight of 476.32 . This compound is known for its unique structure, which includes an iodine atom attached to a phenyl ring and a hydrazinecarboximidamide group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of N-Hydroxy-2-((3-iodophenyl)methylene)hydrazinecarboximidamide tosylate involves several steps. One common method includes the reaction of hydrazinecarboximidamide with 3-iodobenzaldehyde in the presence of a suitable solvent and catalyst. The reaction conditions typically involve refluxing the mixture for several hours to ensure complete reaction. The product is then purified using recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
N-Hydroxy-2-((3-iodophenyl)methylene)hydrazinecarboximidamide tosylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield hydrazine derivatives .
Applications De Recherche Scientifique
N-Hydroxy-2-((3-iodophenyl)methylene)hydrazinecarboximidamide tosylate has several scientific research applications. In chemistry, it is used as a reagent in the synthesis of various organic compounds. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic applications. Additionally, it is used in the industry for the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of N-Hydroxy-2-((3-iodophenyl)methylene)hydrazinecarboximidamide tosylate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and proteins, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
N-Hydroxy-2-((3-iodophenyl)methylene)hydrazinecarboximidamide tosylate can be compared with other similar compounds, such as N-Hydroxy-2-((3-chlorophenyl)methylene)hydrazinecarboximidamide and N-Hydroxy-2-((3-bromophenyl)methylene)hydrazinecarboximidamide. These compounds share similar structures but differ in the halogen atom attached to the phenyl ring. The presence of different halogen atoms can influence the chemical properties and reactivity of these compounds, highlighting the uniqueness of this compound .
Propriétés
Numéro CAS |
85894-20-8 |
|---|---|
Formule moléculaire |
C15H17IN4O4S |
Poids moléculaire |
476.3 g/mol |
Nom IUPAC |
1-hydroxy-2-[(E)-(3-iodophenyl)methylideneamino]guanidine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C8H9IN4O.C7H8O3S/c9-7-3-1-2-6(4-7)5-11-12-8(10)13-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,14H,(H3,10,12,13);2-5H,1H3,(H,8,9,10)/b11-5+; |
Clé InChI |
RVJTYBOEFRSUAC-HMXKFKBXSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=CC(=C1)I)/C=N/N=C(\N)/NO |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=CC(=C1)I)C=NN=C(N)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


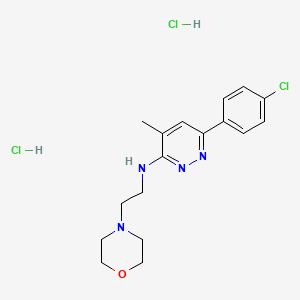
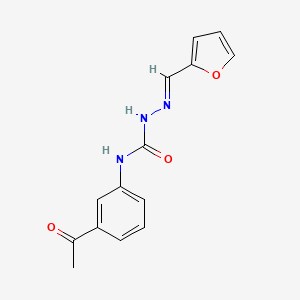
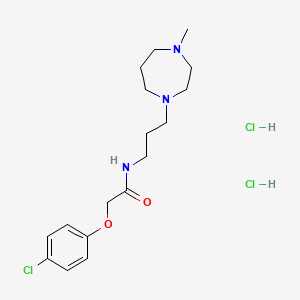
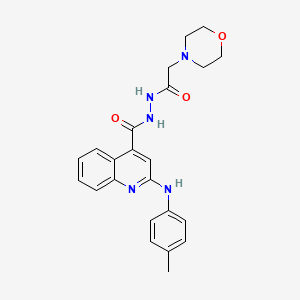
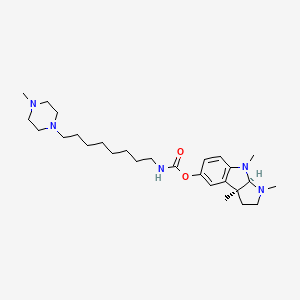
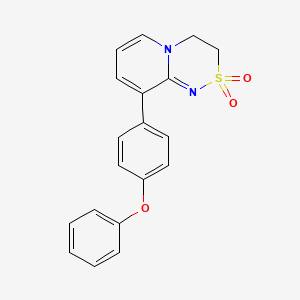
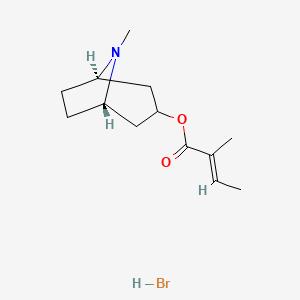
![N-[(4-chlorophenyl)methyl]-7-methyl-2-(morpholin-4-ylmethyl)-4-oxothieno[2,3-b]pyridine-5-carboxamide;hydrochloride](/img/structure/B12743231.png)

